[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone
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Overview
Description
[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a quinoline moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The resulting quinoline derivative is then reacted with a piperidine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as amines and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid
- **4-Hydroxy-2-quinolones
- **Quinoline-2,4-diones
Uniqueness
[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone is unique due to its specific combination of a quinoline moiety and a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
396725-22-7 |
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Molecular Formula |
C23H25N3O |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
[4-[(2,8-dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H25N3O/c1-16-7-6-8-20-21(15-17(2)24-22(16)20)25-19-11-9-18(10-12-19)23(27)26-13-4-3-5-14-26/h6-12,15H,3-5,13-14H2,1-2H3,(H,24,25) |
InChI Key |
XPBBWUFYMMUEHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)N4CCCCC4 |
solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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